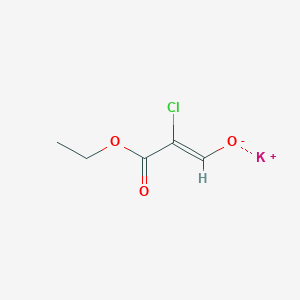
1,3-Diethylimidazolium diethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diethylimidazolium diethyl phosphate is an ionic liquid with the chemical formula C11H23N2O4P and a molecular weight of 278.29 g/mol . It is known for its unique properties such as low melting point, high thermal stability, and excellent solubility in various solvents. These characteristics make it a valuable compound in various scientific and industrial applications.
Wirkmechanismus
Target of Action
It’s known that this compound is used as a catalyst in various chemical reactions .
Mode of Action
1,3-Diethylimidazolium diethyl phosphate acts as a catalyst in chemical reactions. For instance, it has been used in the oxidation of diethyl disulfide with atmospheric oxygen . The compound facilitates the reaction, leading to the formation of ethyl sulfonates .
Result of Action
The primary result of the action of this compound is the facilitation of chemical reactions. For example, in the oxidation of diethyl disulfide, it aids in the formation of ethyl sulfonates .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Diethylimidazolium diethyl phosphate can be synthesized through the reaction of 1,3-diethylimidazolium chloride with diethyl phosphate. The reaction typically occurs in an organic solvent such as acetonitrile or ethanol, under reflux conditions . The product is then purified through recrystallization or distillation to obtain a high-purity compound.
Industrial Production Methods
On an industrial scale, the synthesis of this compound involves similar reaction conditions but is optimized for large-scale production. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Diethylimidazolium diethyl phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the diethyl phosphate group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products Formed
Oxidation: Formation of imidazolium-based oxides.
Reduction: Formation of reduced imidazolium derivatives.
Substitution: Formation of substituted imidazolium compounds.
Wissenschaftliche Forschungsanwendungen
1,3-Diethylimidazolium diethyl phosphate has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Ethyl-3-methylimidazolium diethyl phosphate
- 1-Butyl-3-methylimidazolium chloride
- 1-Allyl-3-methylimidazolium chloride
Comparison
1,3-Diethylimidazolium diethyl phosphate stands out due to its higher thermal stability and lower viscosity compared to similar compounds like 1-ethyl-3-methylimidazolium diethyl phosphate and 1-butyl-3-methylimidazolium chloride . These properties make it more suitable for high-temperature applications and processes requiring efficient mass transfer.
Eigenschaften
IUPAC Name |
1,3-diethylimidazol-1-ium;diethyl phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N2.C4H11O4P/c1-3-8-5-6-9(4-2)7-8;1-3-7-9(5,6)8-4-2/h5-7H,3-4H2,1-2H3;3-4H2,1-2H3,(H,5,6)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILDVBKEQHKFLO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1)CC.CCOP(=O)([O-])OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N2O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-CHLORO-3-[(1E)-2-(2-CHLOROPYRIDIN-3-YL)DIAZEN-1-YL]PYRIDINE](/img/structure/B6359916.png)


![8-Chloro-2,3,4,5,10,11-hexahydro-3,3-dimethyl-11-(6-nitro-1,3-benzodioxol-5-yl)-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6359934.png)
![Methyl 2-(2H-benzo[d][1,2,3]triazol-2-yl)acetate](/img/structure/B6359935.png)

![tert-Butyl 8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate](/img/structure/B6359940.png)



